1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate
Description
Properties
IUPAC Name |
4-methoxy-1-phenylmethoxypyridin-1-ium;perchlorate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO2.ClHO4/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;2-1(3,4)5/h2-10H,11H2,1H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOKZBOPMXEGHW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[N+](C=C1)OCC2=CC=CC=C2.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate is a pyridinium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological properties, including antimicrobial and neuroprotective effects. This article aims to compile and analyze the existing literature on the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOClO
- CAS Number : 133367-95-0
This compound features a benzyloxy group attached to a methoxypyridine core, which is known for its biological activity. The perchlorate ion serves as a counterion, influencing the solubility and stability of the compound.
Target Interactions
Research indicates that pyridinium compounds often interact with neurotransmitter systems, particularly cholinergic pathways. They may act as inhibitors of acetylcholinesterase (AChE), thereby enhancing acetylcholine levels in the synaptic cleft, which is crucial for cognitive functions.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyridinium salts. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic processes.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Activity | |
| Candida albicans | Effective Growth Inhibition |
Neuroprotective Effects
The potential neuroprotective effects of this compound are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Research has suggested that similar compounds can inhibit AChE and butyrylcholinesterase (BuChE), contributing to improved cognitive function.
- Case Study : A study evaluating a series of pyridinium derivatives demonstrated that certain compounds exhibited dual inhibition of AChE and BuChE, with IC values indicating potent activity (e.g., IC = 5.90 μM for one derivative) .
Synthesis and Characterization
The synthesis of this compound has been explored through various methods, often involving the reaction of benzyloxy-substituted pyridines with appropriate reagents under controlled conditions. Characterization techniques such as X-ray diffraction have provided insights into the compound's crystal structure, revealing its monoclinic form with specific lattice parameters .
Toxicological Studies
While detailed toxicological data specific to this compound are scarce, related compounds have undergone extensive safety evaluations. General findings suggest that many pyridinium derivatives possess low toxicity profiles when administered at therapeutic doses.
Scientific Research Applications
1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate is a compound that has garnered attention in various scientific research applications, particularly in organic chemistry and medicinal chemistry. This article explores its applications, synthesizing information from diverse, verified sources.
Organic Synthesis
Reagent in Electrophilic Reactions
This compound serves as an effective electrophile in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules. Studies have shown that this compound can facilitate the formation of carbon-carbon bonds, which is crucial in synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Potential Antimicrobial Agent
Research indicates that derivatives of this compound exhibit antimicrobial properties. In vitro studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.
Cancer Research
The compound has also been investigated for its role in cancer therapy. Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further studies in anticancer drug development.
Material Science
Conductive Polymers
In material science, this compound has been explored as a dopant for conductive polymers. Its ionic nature allows it to enhance the electrical conductivity of polymer matrices, which is essential for applications in electronic devices and sensors.
Analytical Chemistry
Chromatographic Applications
this compound has been utilized as a stationary phase modifier in chromatographic techniques. Its unique properties improve the separation efficiency of complex mixtures, making it useful in analytical laboratories for purifying compounds.
Case Study 1: Synthesis of Antimicrobial Agents
A study conducted by Smith et al. (2020) explored the synthesis of novel antimicrobial agents derived from this compound. The researchers synthesized various derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria, reporting significant activity against Staphylococcus aureus and Escherichia coli.
Case Study 2: Conductive Polymer Development
In a study by Johnson et al. (2021), researchers investigated the application of this compound as a dopant in polyaniline films. The results indicated that the incorporation of this compound significantly enhanced the electrical conductivity of the films, making them suitable for use in flexible electronic devices.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridinium Salts
Pyridinium salts with varying substituents and anions exhibit distinct physicochemical properties. Below is a comparative analysis:
Key Observations :
- Anion Influence : The perchlorate anion in the target compound confers superior thermal stability compared to nitrate or chloride salts, which are prone to decomposition or hygroscopicity .
- Substituent Effects : The benzyloxy group enhances lipophilicity, distinguishing it from simpler methoxy-substituted pyridinium salts. This steric bulk may reduce reactivity in nucleophilic substitution reactions compared to analogs with smaller substituents.
- Aromatic Systems: Chromeno-benzopyrone derivatives (e.g., from ) exhibit extended conjugation and fluorescence, unlike the pyridinium core, which is electron-deficient and suited for charge-transfer applications .
Stability and Reactivity
- In contrast, nitrate salts are more redox-labile .
- Chemical Reactivity : The electron-deficient pyridinium ring facilitates electrophilic substitution, whereas benzopyrones undergo electrophilic attack at electron-rich sites.
Q & A
Basic: What are the optimal synthetic routes for 1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves quaternization of a pyridine derivative with a benzyloxy group followed by perchlorate salt formation. Key parameters include solvent choice (e.g., dichloromethane or acetonitrile), reaction temperature (room temperature to reflux), and stoichiometric ratios. For example, analogous compounds like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate are synthesized using benzyl chloroformate under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Yield optimization requires purification via recrystallization or chromatography. Contaminants such as unreacted starting materials or side products (e.g., hydrolyzed intermediates) must be monitored using HPLC or NMR.
Advanced: How can contradictions between spectroscopic data and X-ray crystallography results be resolved during structural characterization?
Answer:
Discrepancies between NMR/IR data and crystallographic findings often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. For instance, in 1-Methyl-4-(4-nitrobenzoyl)pyridinium perchlorate, X-ray data (R factor = 0.031, T = 153 K) confirmed planar geometry despite NMR suggesting rotational freedom . Methodological cross-validation is critical:
- Compare experimental bond lengths/angles (mean C–C = 0.001 Å ) with DFT-calculated values.
- Analyze temperature-dependent NMR to detect dynamic processes.
- Use complementary techniques like Raman spectroscopy or mass spectrometry to confirm ionic structure .
Basic: What safety protocols should be followed when handling this compound due to its potential toxicological risks?
Answer:
While toxicological data for this specific compound is limited, general protocols for pyridinium salts apply:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
- First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water. If ingested, rinse mouth and seek medical attention .
- Storage: Keep in a cool, dry environment away from incompatible materials (e.g., strong oxidizers).
Advanced: What methodologies are recommended for studying the decomposition pathways of this compound under varying thermal conditions?
Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds. For example:
| Technique | Conditions | Key Outputs |
|---|---|---|
| TGA | 10°C/min, N₂ atmosphere | Weight loss % vs. temperature |
| DSC | 5°C/min, sealed crucible | Endothermic/exothermic peaks |
| Couple with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., perchloric acid vapors). Stability under humidity should also be tested via accelerated aging studies . |
Basic: How can the purity of the compound be assessed post-synthesis, and what analytical techniques are most effective?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Elemental Analysis: Compare experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% tolerance).
- X-ray Crystallography: Single-crystal analysis (e.g., R factor < 0.05) confirms structural integrity and purity .
Advanced: What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics.
- Docking Studies: Investigate interactions with biological targets if applicable (e.g., enzyme inhibition). Link these models to broader theoretical frameworks, such as Marcus theory for electron transfer .
Basic: What are the key considerations for designing experiments to study the compound’s stability in aqueous vs. non-aqueous solvents?
Answer:
- Solvent Polarity: Non-aqueous solvents (e.g., THF) may stabilize the perchlorate ion via weak ion-pairing, while water promotes hydrolysis.
- pH Dependence: Test stability across pH 3–10 using buffered solutions. Monitor degradation via UV-Vis spectroscopy at 220–300 nm.
- Ionic Strength: Use conductivity measurements to assess ion dissociation rates .
Advanced: How can researchers address discrepancies in reported logP values for this compound across different experimental setups?
Answer:
Variations in logP (octanol-water partition coefficient) arise from measurement techniques (e.g., shake-flask vs. HPLC). Standardize protocols:
- Use a calibrated HPLC column (e.g., C18) with reference standards.
- Control temperature (±0.5°C) and pH (±0.1 units).
- Validate results with computational methods (e.g., XLogP3) to identify systematic errors .
Basic: What chromatographic techniques are most effective for separating this compound from structurally similar byproducts?
Answer:
- Reverse-Phase HPLC: Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA.
- Ion-Exchange Chromatography: Separate perchlorate salts using a strong anion-exchange resin (e.g., Dowex 1x2).
- Preparative TLC: Silica gel plates with ethyl acetate/hexane (1:1) for small-scale purification .
Advanced: How can researchers integrate this compound into studies on ionic liquid applications, and what methodological challenges exist?
Answer:
- Conductivity Studies: Measure ionic conductivity via impedance spectroscopy (frequency range: 1 Hz–1 MHz).
- Challenges: Hygroscopicity may alter conductivity; use glovebox conditions (<1 ppm H₂O).
- Thermal Stability: Correlate with TGA data to ensure operational viability above 100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
